molecular formula C8H6F2N2O2S B1428841 3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 1339640-88-8

3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B1428841
M. Wt: 232.21 g/mol
InChI Key: CMJKZRUOCIQZHG-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical that is used as a pesticide . It is also used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) .


Synthesis Analysis

The synthesis of this compound involves unique routes that had to be developed . The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom .


Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . The carbonyl oxygen atom of the compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the van Leusen pyrrole synthesis and the halogen dance reaction . A new process for the synthesis of this compound involves a direct fluorination reaction with a fluorination gas comprising or consisting of elemental fluorine (F2), in a reactor which is resistant to elemental fluorine (F2) and hydrogen fluoride (HF) .


Physical And Chemical Properties Analysis

The empirical formula of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is C6H6F2N2O2 and its molecular weight is 176.12 .

Scientific Research Applications

  • Organic Chemistry
    • Application : The compound is used in the difluoromethylation of heterocycles . Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
    • Method of Application : The process involves the use of a radical process for the difluoromethylation . The exact technical details and parameters would depend on the specific reaction conditions and the other compounds involved.
    • Results or Outcomes : The outcomes of these reactions are difluoromethyl substituted scaffolds, which have significant biological and synthetic value . The exact results, including any quantitative data or statistical analyses, would depend on the specific reaction conditions and the other compounds involved.
  • Pharmaceutical Testing

    • Application : The compound is used for pharmaceutical testing . It’s often used as a reference standard for accurate results .
    • Results or Outcomes : The outcomes of these tests can vary widely depending on the specific objectives of the testing. They could include data on the compound’s stability, solubility, toxicity, or other properties .
  • Difluoromethylation Research

    • Application : The compound is used in research related to difluoromethylation . This is a field of research that has benefited from the invention of multiple difluoromethylation reagents .
    • Method of Application : The methods of application can vary widely depending on the specific research objectives. They could involve using the compound in various chemical reactions or processes to study its properties or effects .
    • Results or Outcomes : The outcomes of this research can include new insights into the mechanisms of difluoromethylation, the development of new reagents or methods, or the synthesis of new compounds .
  • Chemical Synthesis

    • Application : The compound is used in the synthesis of various biologically and pharmacologically active ingredients . It’s particularly useful in the construction of difluoromethyl substituted scaffolds .
    • Method of Application : The exact method of application would depend on the specific synthesis procedures and protocols. Typically, these involve using the compound in various chemical reactions or processes to create new compounds .
    • Results or Outcomes : The outcomes of these syntheses can vary widely depending on the specific objectives of the synthesis. They could include the creation of new compounds with significant biological and synthetic value .
  • Material Science

    • Application : The compound is used in material science research . It’s often used in the development of new materials with specific properties .
    • Method of Application : The exact method of application would depend on the specific material science research procedures and protocols. Typically, these involve using the compound in various assays or experiments to evaluate its properties or effects .
    • Results or Outcomes : The outcomes of these tests can vary widely depending on the specific objectives of the research. They could include data on the compound’s stability, solubility, toxicity, or other properties .

Safety And Hazards

When handling “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The global demand for “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is growing rapidly as it is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . The development of new processes for the synthesis of this compound is ongoing .

properties

IUPAC Name

3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2S/c1-12-7-3(5(11-12)6(9)10)2-4(15-7)8(13)14/h2,6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJKZRUOCIQZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)O)C(=N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

CAS RN

1339640-88-8
Record name 3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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